2,2'-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole)
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Overview
Description
2,2’-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole) is a complex organic compound that features a combination of indole and benzothiazole moieties. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole) typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The benzothiazole moiety can be synthesized through the condensation of 2-aminothiophenol with a carbonyl compound . The final step involves coupling these two moieties through a suitable linker, such as a phenylene group, under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2’-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2,2’-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,2’-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole) involves its interaction with various molecular targets. The indole and benzothiazole moieties can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways involved in disease processes, such as inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole)
- 2,2’-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzoxazole)
- 2,2’-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzimidazole)
Uniqueness
The uniqueness of 2,2’-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole) lies in its specific combination of indole and benzothiazole moieties, which confer distinct biological activities and chemical properties compared to its analogs .
Properties
CAS No. |
649728-50-7 |
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Molecular Formula |
C38H26N4S2 |
Molecular Weight |
602.8 g/mol |
IUPAC Name |
2-[2-[4-[3-(1,3-benzothiazol-2-yl)-1-methylindol-2-yl]phenyl]-1-methylindol-3-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C38H26N4S2/c1-41-29-15-7-3-11-25(29)33(37-39-27-13-5-9-17-31(27)43-37)35(41)23-19-21-24(22-20-23)36-34(26-12-4-8-16-30(26)42(36)2)38-40-28-14-6-10-18-32(28)44-38/h3-22H,1-2H3 |
InChI Key |
HUFFHQKKGSWZSH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=C(C=C3)C4=C(C5=CC=CC=C5N4C)C6=NC7=CC=CC=C7S6)C8=NC9=CC=CC=C9S8 |
Origin of Product |
United States |
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